molecular formula C12H16O5 B8321003 Methyl 2-(methyloxy)-3-{[2-(methyloxy)ethyl]oxy}benzoate

Methyl 2-(methyloxy)-3-{[2-(methyloxy)ethyl]oxy}benzoate

Cat. No.: B8321003
M. Wt: 240.25 g/mol
InChI Key: UPKQRQYMJQEJDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(methyloxy)-3-{[2-(methyloxy)ethyl]oxy}benzoate is a useful research compound. Its molecular formula is C12H16O5 and its molecular weight is 240.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16O5

Molecular Weight

240.25 g/mol

IUPAC Name

methyl 2-methoxy-3-(2-methoxyethoxy)benzoate

InChI

InChI=1S/C12H16O5/c1-14-7-8-17-10-6-4-5-9(11(10)15-2)12(13)16-3/h4-6H,7-8H2,1-3H3

InChI Key

UPKQRQYMJQEJDV-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC=CC(=C1OC)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of methyl 3-hydroxy-2-(methyloxy)benzoate (0.48 g, 2.6 mmol), potassium carbonate (0.73 g, 5.3 mmol) and acetonitrile (30 mL) was added 1-bromo-2-(methyloxy)ethane (0.37 mL, 4.0 mmol). The resulting mixture was heated at reflux 18 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (100 mL), filtered and concentrated. The residue was then diluted with ethyl acetate (100 mL) and washed with 5% sodium hydroxide solution, water and brine (100 mL each), dried over sodium sulfate, filtered and concentrated to give an oily residue which was purified by flash chromatography (silica gel, 30% ethyl acetate-hexane) to provide methyl 2-(methyloxy)-3-{[2-(methyloxy)ethyl]oxy}benzoate, (0.54 g, 2.3 mmol, 85% yield). 1H NMR (400 MHz, CDCl3): 7.35-7.33 (m, 1H), 7.11-7.04 (m, 2H), 4.18-4.17 (m, 2H), 3.93 (s, 3H), 3.91 (s, 3H), 3.80-3.77 (m, 2H), 3.46 (s, 3H).
Quantity
0.48 g
Type
reactant
Reaction Step One
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0.73 g
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reactant
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30 mL
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reactant
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0.37 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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